1-[benzyl(phenyl)amino]-3-(4-nitrophenoxy)-2-propanol
Overview
Description
1-[benzyl(phenyl)amino]-3-(4-nitrophenoxy)-2-propanol is a useful research compound. Its molecular formula is C22H22N2O4 and its molecular weight is 378.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.15795719 g/mol and the complexity rating of the compound is 450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Phloretic Acid as an Alternative to Phenolation
Phloretic acid, a naturally occurring phenolic compound, is explored as a renewable building block for enhancing the reactivity of molecules bearing hydroxyl groups towards benzoxazine ring formation. This sustainable alternative to phenol demonstrates potential in materials science, providing specific properties of benzoxazine to aliphatic molecules or macromolecules without requiring solvents or purification during synthesis (Acerina Trejo-Machin et al., 2017).
Selective Deblocking of Propargyl Carbonates
The study on propargyloxycarbonyl chloride reveals its use in protecting hydroxyl and amino functionalities of amino alcohols in one pot, utilizing benzyltriethylammonium tetrathiomolybdate for selective deblocking. This offers a new protecting strategy for simultaneous protection of amine and alcohol groups, with potential applications in synthetic chemistry (R. Ramesh et al., 2005).
Interaction with Organyl Halides
The interaction of nitrophenyl-containing 1,2-amino alcohols with carbon disulfide and various organyl halides forms salts of dithiocarbamic acids. This reactivity suggests potential in the synthesis of novel compounds, showing different reactivities in acylation reactions, which could be of interest in developing new materials or pharmaceuticals (A. K. Tursynova, 2022).
Enantioselective Addition of Diethylzinc to Aldehydes
A study on the enantioselective addition of diethylzinc to benzaldehyde using o-xylylene-type 1,4-amino alcohols as chiral ligands highlights the influence of chiral benzylic carbon bearing amino group on the stereochemical outcome. This demonstrates potential applications in the synthesis of chiral secondary alcohols, which are relevant in pharmaceutical synthesis (M. Asami et al., 2015).
Properties
IUPAC Name |
1-(N-benzylanilino)-3-(4-nitrophenoxy)propan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c25-21(17-28-22-13-11-20(12-14-22)24(26)27)16-23(19-9-5-2-6-10-19)15-18-7-3-1-4-8-18/h1-14,21,25H,15-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBPUZPUFIIZSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(COC2=CC=C(C=C2)[N+](=O)[O-])O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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